molecular formula C21H18O4 B5107976 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5107976
M. Wt: 334.4 g/mol
InChI Key: ZSDUTQOHZRLFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as Meclofenoxate, is a nootropic drug that has been used for decades to improve cognitive function. It was first synthesized in the 1950s by a team of scientists led by Dr. D. Giurgea, who coined the term "nootropic" to describe its effects. Meclofenoxate has been extensively studied for its ability to enhance memory and learning, and its potential therapeutic applications for various neurological disorders.

Mechanism of Action

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee is believed to work by increasing the production of acetylcholine, a neurotransmitter that is essential for cognitive function. It also appears to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been shown to increase the uptake of glucose in the brain, which may improve energy metabolism and enhance cognitive function.
Biochemical and Physiological Effects
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which is essential for cognitive function. It also appears to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been shown to increase the uptake of glucose in the brain, which may improve energy metabolism and enhance cognitive function.

Advantages and Limitations for Lab Experiments

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has a number of advantages for use in lab experiments. It has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. For example, it may not be suitable for all types of experiments, and its effects may vary depending on the dosage and duration of treatment.

Future Directions

There are many potential future directions for research on 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee. Some possible areas of investigation include its use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in the treatment of depression and anxiety, as well as for enhancing physical performance and reducing fatigue. Additionally, future studies may focus on optimizing the dosing and duration of treatment to maximize its therapeutic benefits.

Synthesis Methods

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee can be synthesized through a multistep process that involves the reaction of 4-hydroxycoumarin with 2-phenylacetyl chloride, followed by the reaction of the resulting product with methyl iodide and potassium carbonate. The final product is obtained through a cyclization reaction using sodium hydride and acetic anhydride.

Scientific Research Applications

7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and dementia. It has been shown to improve cognitive function in both animal and human studies, with particular benefits in memory and learning. 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has also been investigated for its potential use in the treatment of depression and anxiety, as well as its ability to enhance physical performance and reduce fatigue.

properties

IUPAC Name

7-methyl-9-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-10-18(24-12-17(22)14-6-3-2-4-7-14)20-15-8-5-9-16(15)21(23)25-19(20)11-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDUTQOHZRLFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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